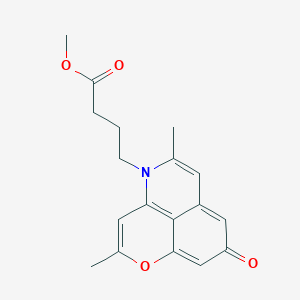
5-amino-6-(5-phospho-D-ribitylamino)uracil
概要
説明
5-amino-6-(5-phospho-D-ribitylamino)uracil is a compound with the molecular formula C9H17N4O9P. It is a derivative of uracil and plays a significant role in the biosynthesis of riboflavin (vitamin B2) in bacteria such as Escherichia coli . This compound is also known for its involvement in various metabolic pathways and its ability to activate mucosal-associated invariant T (MAIT) cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-(5-phospho-D-ribitylamino)uracil involves the substitution of the hydroxy group at position 1 of 5-O-phosphono-D-ribitol with the 6-amino group of 5,6-diaminopyrimidine-2,4(1H,3H)-dione . The reaction conditions typically require the presence of specific enzymes and cofactors to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is often achieved through metabolic engineering of bacterial strains such as Escherichia coli. By overexpressing key genes involved in the riboflavin biosynthesis pathway, researchers have been able to enhance the production of this compound . Optimized fermentation conditions and the use of fed-batch fermentation techniques further increase the yield of the compound .
化学反応の分析
Types of Reactions
5-amino-6-(5-phospho-D-ribitylamino)uracil undergoes various chemical reactions, including:
Dephosphorylation: Catalyzed by specific phosphatases, resulting in the formation of 5-amino-6-(D-ribitylamino)uracil.
Oxidation-Reduction: Involves the conversion of the compound to other riboflavin precursors.
Common Reagents and Conditions
Dephosphorylation: Requires the presence of divalent metal cations such as magnesium, manganese, cobalt, or zinc as cofactors.
Oxidation-Reduction: Utilizes NADP+ as an oxidizing agent.
Major Products
Dephosphorylation: Produces 5-amino-6-(D-ribitylamino)uracil and phosphate.
Oxidation-Reduction: Results in the formation of 5-amino-6-(5-phospho-D-ribosylamino)uracil.
科学的研究の応用
5-amino-6-(5-phospho-D-ribitylamino)uracil has several scientific research applications:
作用機序
The mechanism of action of 5-amino-6-(5-phospho-D-ribitylamino)uracil involves its role as a precursor in the riboflavin biosynthesis pathway. It undergoes enzymatic reactions to form riboflavin, which is then converted to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These cofactors are essential for various enzymatic reactions in metabolic pathways . Additionally, the compound activates MAIT cells through non-enzymatic reactions with small molecules derived from other metabolic pathways .
類似化合物との比較
Similar Compounds
5-amino-6-(D-ribitylamino)uracil: A dephosphorylated form of 5-amino-6-(5-phospho-D-ribitylamino)uracil.
5-amino-6-(5-phospho-D-ribosylamino)uracil: An oxidized form of the compound.
Uniqueness
This compound is unique due to its dual role in riboflavin biosynthesis and MAIT cell activation. Its ability to undergo various chemical reactions and its involvement in multiple metabolic pathways make it a versatile compound with significant scientific and industrial applications .
特性
IUPAC Name |
[(2R,3S,4S)-5-[(5-amino-2,4-dioxo-1H-pyrimidin-6-yl)amino]-2,3,4-trihydroxypentyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N4O9P/c10-5-7(12-9(18)13-8(5)17)11-1-3(14)6(16)4(15)2-22-23(19,20)21/h3-4,6,14-16H,1-2,10H2,(H2,19,20,21)(H3,11,12,13,17,18)/t3-,4+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRINYISXYAZKL-RPDRRWSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N4O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601343998 | |
| Record name | 5-Amino-2,6-dioxy-4-(5'-phospho-D-ribitylamino)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Amino-6-(5'-phosphoribitylamino)uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003841 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71491-01-5 | |
| Record name | 5-Amino-2,6-dioxy-4-(5'-phospho-D-ribitylamino)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-6-(5'-phosphoribitylamino)uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003841 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1258433.png)

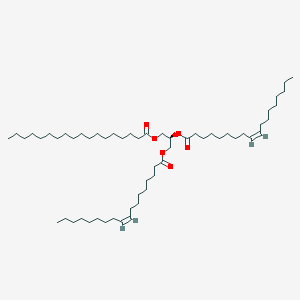

![4-(2-Piperazin-1-ylthieno[3,2-d]pyrimidin-4-yl)morpholine;dihydrochloride](/img/structure/B1258437.png)

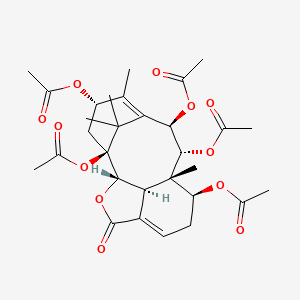
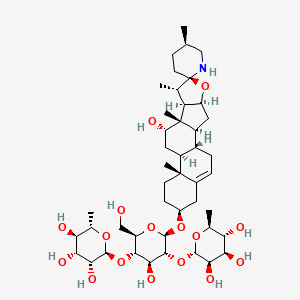
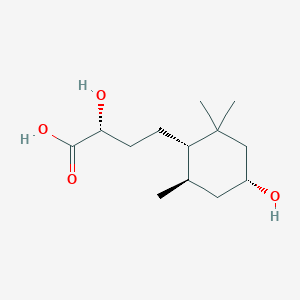
![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;dihydrochloride](/img/structure/B1258445.png)


